Holmium(3+) acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

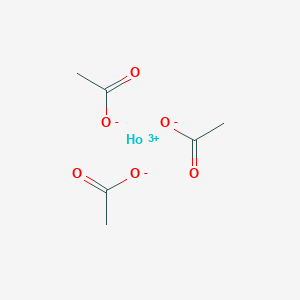

Holmium(3+) acetate, also known as holmium(III) acetate, is the acetate salt of the rare earth element holmium. It has the chemical formula Ho(CH₃COO)₃ and is typically found in a crystalline form. This compound is soluble in water and is known for its pale-yellow color. This compound is used in various applications, including the manufacture of ceramics, glass, phosphors, and as a dopant in garnet lasers .

Méthodes De Préparation

Holmium(3+) acetate can be synthesized through several methods:

Dissolution of Holmium Oxide in Acetic Acid: The most common method involves dissolving holmium oxide (Ho₂O₃) in hot acetic acid.

Reaction with Holmium Hydroxide or Carbonate: This compound can also be prepared by reacting holmium hydroxide (Ho(OH)₃) or holmium carbonate (Ho₂(CO₃)₃) with acetic acid.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Catalytic Applications

Holmium(3+) acetate as a precursor for holmium oxide : Holmium acetate serves as an effective precursor for synthesizing holmium oxide (Ho2O3). The decomposition process involves thermal treatments that lead to the formation of nanostructured holmium oxide, which is characterized by its high electrical conductivity and catalytic properties. Studies have shown that holmium oxide exhibits dual functionality as a catalyst, facilitating dehydration and dehydrogenation reactions at elevated temperatures .

Table 1: Thermal Decomposition Characteristics of Holmium Acetate

| Temperature (°C) | Phase Transition | Observations |

|---|---|---|

| 150 | Dehydration | Complete dehydration of holmium acetate |

| 500 | Formation of Ho2O3 | Nanocrystalline phase detected |

| 700 | Stabilization | High-resistivity characteristics observed |

Materials Science

Nanostructured Materials : Holmium acetate is utilized in the synthesis of nanostructured materials, particularly in the production of nanoparticles for various applications, including electronics and optoelectronics. The controlled thermal decomposition of holmium acetate facilitates the creation of uniform nanoparticles that can be used in thin films and coatings .

Case Study: Synthesis of Holmium Phosphate Nanoparticles : Research has demonstrated that holmium acetate can be used to produce holmium phosphate nanoparticles (HoPO4). These nanoparticles have been investigated for their potential as negative contrast agents in magnetic resonance imaging (MRI). The study highlighted their favorable characteristics, such as high relaxivity values, making them suitable for enhanced imaging applications .

Medical Applications

Therapeutic Uses : Holmium isotopes, particularly 166Ho, are employed in targeted radionuclide therapies for treating malignancies. The use of holmium acetate in formulating therapeutic microspheres has shown promising results in clinical studies, demonstrating significant tumor volume reduction in patients with various cancers .

Table 2: Summary of Clinical Findings on Holmium-based Therapies

| Study Reference | Patient Population | Treatment Outcome |

|---|---|---|

| Kim et al. (2006) | Small hepatocellular carcinoma | Complete tumor necrosis in 80.8% |

| Huh et al. (2005) | Recurrent cystic brain tumors | Positive response in 70% |

Electrochemical Applications

Recent studies have explored the electrochemical properties of holmium ions derived from holmium acetate. These investigations reveal that holmium exhibits favorable electrochemical activity on glassy carbon electrodes, highlighting its potential use in sensors and energy storage devices .

Mécanisme D'action

The mechanism of action of holmium(3+) acetate involves its ability to form stable coordination complexes. In therapeutic applications, holmium-166, derived from this compound, emits beta-minus particles that target and destroy tumor cells. The emitted gamma photons enable visualization and quantification of the isotope distribution in vivo using imaging techniques such as single-photon emission computed tomography (SPECT) and magnetic resonance imaging (MRI) .

Comparaison Avec Des Composés Similaires

Holmium(3+) acetate can be compared with other rare earth metal acetates, such as:

Dysprosium(3+) acetate (Dy(CH₃COO)₃): Similar to this compound, dysprosium(3+) acetate is used in the manufacture of ceramics and as a dopant in various applications.

Erbium(3+) acetate (Er(CH₃COO)₃): Erbium(3+) acetate is used in similar applications, including the manufacture of glass and ceramics.

Lanthanum(3+) acetate (La(CH₃COO)₃): Lanthanum(3+) acetate is used in the production of catalysts and in various industrial applications.

This compound is unique due to its specific applications in therapeutic microspheres for radionuclide therapy and its high magnetic susceptibility, which makes it useful in imaging techniques .

Propriétés

Numéro CAS |

25519-09-9 |

|---|---|

Formule moléculaire |

C2H4HoO2 |

Poids moléculaire |

224.98 g/mol |

Nom IUPAC |

acetic acid;holmium |

InChI |

InChI=1S/C2H4O2.Ho/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

QMLCWJXHEAJHMT-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] |

SMILES canonique |

CC(=O)O.[Ho] |

Key on ui other cas no. |

25519-09-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.